molecular formula C21H23N3O2S2 B6420001 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040683-33-7

3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B6420001
CAS No.: 1040683-33-7
M. Wt: 413.6 g/mol
InChI Key: WUPJXCUMAVUSBV-UHFFFAOYSA-N
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Description

3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a p-tolyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated precursor and a palladium-catalyzed coupling reaction.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is attached via a nucleophilic substitution reaction, typically using a piperidine derivative and suitable leaving groups.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, platinum

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulate Receptor Function: The compound can interact with cellular receptors, altering their function and downstream signaling pathways.

    Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperidinyl Derivatives: Compounds with piperidinyl moieties attached to various core structures.

    Tolyl-Substituted Compounds: Compounds with p-tolyl groups attached to different core structures.

Uniqueness

3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-7-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-14-6-8-15(9-7-14)16-12-27-19-18(16)22-21(23(2)20(19)26)28-13-17(25)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPJXCUMAVUSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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